An In-depth Technical Guide to 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride
An In-depth Technical Guide to 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride
CAS Number: 40566-70-9
This technical guide provides a comprehensive overview of 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride, a key chemical intermediate in the pharmaceutical and chemical research sectors. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, applications, and safety protocols.
Chemical and Physical Properties
4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride is a stable crystalline solid.[1] It presents as a pale yellow or white to cream-colored powder.[1][2] The hydrochloride salt form enhances its stability and solubility compared to the free base.[1] The presence of the trifluoromethyl group significantly influences its chemical reactivity and biological activity when incorporated into larger molecules.[1]
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 40566-70-9 | [3] |
| Molecular Formula | C₇H₇Cl₂F₃N₂ | [4][5] |
| Molecular Weight | 247.05 g/mol | [3][4][5] |
| Appearance | Pale yellow solid | [2][6] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [2][6] |
| Solubility | Information not available | |
| Melting Point | Information not available |
Spectroscopic Data
Table 2: General Spectroscopic Data for Phenylhydrazine Derivatives
| Technique | Expected Characteristics | Reference(s) |
| ¹H NMR | Aromatic protons in the range of 6.5-8.0 ppm. N-H protons appear as broad singlets. | [7] |
| ¹³C NMR | Aromatic carbons in the range of 110-150 ppm. The trifluoromethyl group will show a characteristic quartet with a large coupling constant. | [7] |
| ¹⁹F NMR | A singlet for the CF₃ group, with a chemical shift influenced by the aromatic ring's substituents. For trifluoromethyl groups on a benzene ring, shifts are often observed around -63 ppm relative to CFCl₃. | [7][8][9] |
| IR Spectroscopy | N-H stretching vibrations in the region of 3150-3319 cm⁻¹. Aromatic C-H and C=C stretching bands. C-F stretching bands. | [1] |
| Mass Spectrometry | The molecular ion peak and fragmentation patterns corresponding to the loss of HCl, NH₂, and other fragments. | [1] |
Synthesis
The primary synthetic route to 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride involves a two-step process starting from 4-chloro-3-(trifluoromethyl)aniline: diazotization followed by reduction.
Synthesis Workflow
The general workflow for the synthesis is outlined below.
Reaction Mechanism: Diazotization and Reduction
The synthesis begins with the diazotization of the primary aromatic amine, 4-chloro-3-(trifluoromethyl)aniline. In the presence of a strong acid and sodium nitrite, a diazonium salt is formed. This intermediate is then reduced to the corresponding hydrazine derivative.
Experimental Protocols
Synthesis of 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride
This protocol is a general procedure based on the diazotization and reduction of substituted anilines.[10]
Materials:
-
4-chloro-3-(trifluoromethyl)aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride (SnCl₂) or Sodium Sulfite (Na₂SO₃)
-
Deionized Water
-
Ice
Procedure:
-
Dissolve 4-chloro-3-(trifluoromethyl)aniline in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30-60 minutes at 0-5 °C.
-
In a separate flask, prepare a solution of the reducing agent (e.g., stannous chloride in concentrated HCl).
-
Slowly add the diazonium salt solution to the reducing agent solution, keeping the temperature controlled.
-
After the addition is complete, allow the reaction mixture to stir for several hours at room temperature.
-
The precipitated product, 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride, is collected by filtration.
-
Wash the solid with cold water or a suitable solvent and dry under vacuum.
HPLC Analysis for Purity Determination
A High-Performance Liquid Chromatography (HPLC) method can be employed to determine the purity of the synthesized compound.[11][12]
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water or a suitable buffer.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a specific wavelength (e.g., 254 nm)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Procedure:
-
Prepare a standard solution of 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride of known concentration in a suitable solvent (e.g., acetonitrile/water mixture).
-
Prepare a sample solution of the synthesized product at a similar concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
Compare the retention times and peak areas to determine the purity of the sample.
Applications in Research and Drug Development
4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride is a crucial building block in organic synthesis, particularly in the pharmaceutical industry.
Key Intermediate in the Synthesis of Sorafenib
The most prominent application of this compound is as a key intermediate in the synthesis of Sorafenib, a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.
Other Potential Applications
The unique structural features of 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride, including the trifluoromethyl group and the reactive hydrazine moiety, make it a valuable precursor for the synthesis of a wide range of biologically active molecules. Phenylhydrazine derivatives have been investigated for various pharmacological activities, including:
-
Anticancer agents: The trifluoromethyl group can enhance the metabolic stability and lipophilicity of drug candidates.[1]
-
Antimicrobial and antifungal agents: Hydrazide and hydrazone derivatives have shown promising activity against various pathogens.[2][10][13]
-
Agrochemicals: It can be used in the formulation of herbicides and fungicides.[14]
-
Materials Science: This compound can be utilized in the synthesis of advanced polymers and coatings.[14]
Safety and Handling
4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride should be handled with care in a well-ventilated area or a chemical fume hood.[13] It is classified as an irritant and may cause skin and eye irritation.[13]
Table 3: Hazard and Precautionary Statements
| Hazard Statement(s) | Precautionary Statement(s) | Reference(s) |
| H315: Causes skin irritation. | P261: Avoid breathing dust/fumes. | [13] |
| H319: Causes serious eye irritation. | P264: Wash skin thoroughly after handling. | [13] |
| H335: May cause respiratory irritation. | P271: Use only outdoors or in a well-ventilated area. | [13] |
| P280: Wear protective gloves/ eye protection/ face protection. | [13] |
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this chemical.
Conclusion
4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride is a valuable and versatile chemical intermediate with significant applications in pharmaceutical research and development, most notably as a precursor to the anticancer drug Sorafenib. Its synthesis is well-established, and its unique chemical properties make it an attractive starting material for the discovery of new bioactive compounds. Proper handling and safety precautions are essential when working with this compound. This guide provides a foundational understanding for researchers and scientists working with this important chemical entity.
References
- 1. Synthesis, Characterization and Anti-oxidant Activity of Novel Phenylhydrazine derivatives containing carbonyl group on β- carbon - ProQuest [proquest.com]
- 2. benchchem.com [benchchem.com]
- 3. (4-Chloro-3-(trifluoromethyl)phenyl)hydrazine hydrochloride - [sigmaaldrich.com]
- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 5. echemi.com [echemi.com]
- 6. 4-CHLORO-3-(TRIFLUOROMETHYL)PHENYLHYDRAZINE HYDROCHLORIDE | 40566-70-9 [m.chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. 19Flourine NMR [chem.ch.huji.ac.il]
- 10. Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. Determination of phenylhydrazine hydrochloride in industrial wastewater by HPLC | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. chemimpex.com [chemimpex.com]
